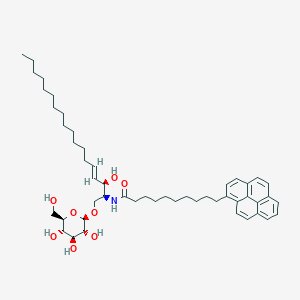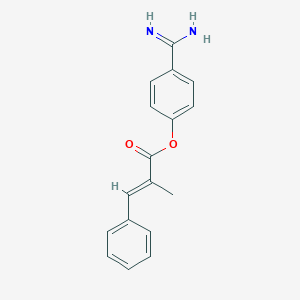![molecular formula C14H24O B034750 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 108266-28-0](/img/structure/B34750.png)
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane, also known as BMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclohexane derivative that has a unique molecular structure, making it an interesting candidate for research.
Wissenschaftliche Forschungsanwendungen
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has shown potential applications in various fields of research. One of the most promising applications of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of organic electronics. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane in these devices has resulted in improved efficiency and stability.
Another potential application of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of catalysis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a ligand in palladium-catalyzed cross-coupling reactions, resulting in improved yields and selectivity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been used as a catalyst in the synthesis of chiral compounds.
Wirkmechanismus
The mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is not well understood. However, it is believed that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positive charges. In catalysis, 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a ligand, forming a complex with the metal catalyst and facilitating the reaction.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. However, studies have shown that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively non-toxic and has low cytotoxicity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been shown to have low environmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its ease of synthesis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can be synthesized on a large scale with high purity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is also relatively non-toxic, making it a safe compound to work with in the lab. However, one limitation of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its limited solubility in common solvents, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. One area of research is in the development of new organic electronic devices using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a hole-transporting material. Another area of research is in the development of new catalytic reactions using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane and its potential applications in other fields.
Synthesemethoden
The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane involves the reaction of 4-methyl-1-(propan-2-yl)cyclohexene with butyn-1-ol in the presence of a catalyst. The reaction yields 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a white solid with a purity of over 95%. The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively simple and can be carried out on a large scale.
Eigenschaften
CAS-Nummer |
108266-28-0 |
|---|---|
Produktname |
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane |
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2-but-1-ynoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H24O/c1-5-6-9-15-14-10-12(4)7-8-13(14)11(2)3/h11-14H,5,7-8,10H2,1-4H3 |
InChI-Schlüssel |
NIQBIDLWRMIKJI-UHFFFAOYSA-N |
SMILES |
CCC#COC1CC(CCC1C(C)C)C |
Kanonische SMILES |
CCC#COC1CC(CCC1C(C)C)C |
Synonyme |
1-Menthoxy-1-butyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



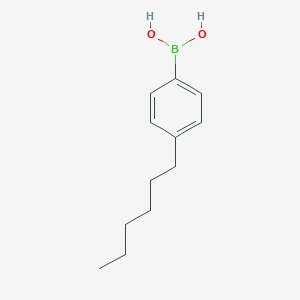
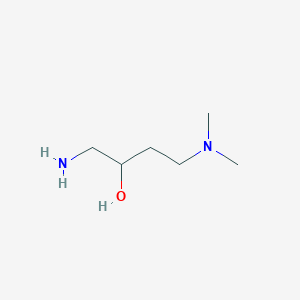
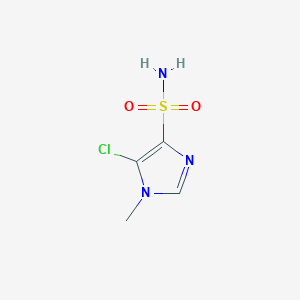
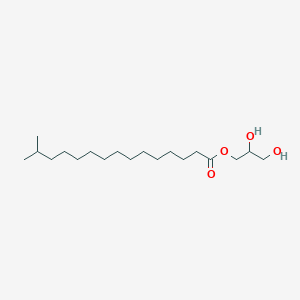
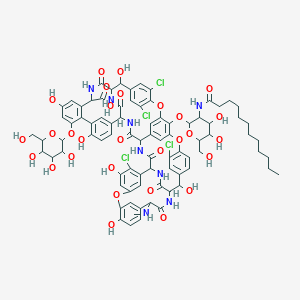
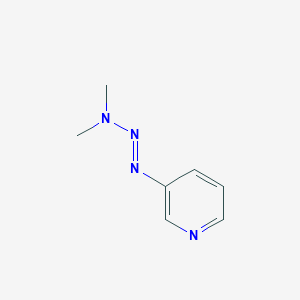
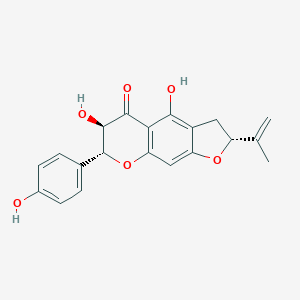
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

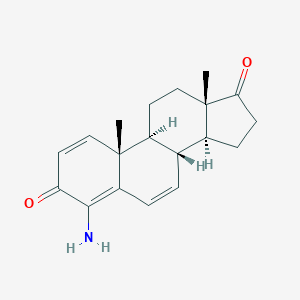

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
